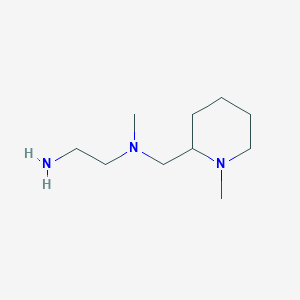

N1-Methyl-N1-((1-methylpiperidin-2-yl)methyl)ethane-1,2-diamine

Description

N1-Methyl-N1-((1-methylpiperidin-2-yl)methyl)ethane-1,2-diamine is a branched aliphatic diamine featuring a methyl-substituted piperidine ring at the N1 position. Its structure combines a flexible ethane-1,2-diamine backbone with a conformationally restricted piperidine moiety, which influences its physicochemical properties, such as lipophilicity, basicity, and steric accessibility. This compound is of interest in medicinal chemistry and materials science, particularly in the development of cationic lipids for drug delivery systems (e.g., mRNA vaccines) due to its amine functionality .

Properties

IUPAC Name |

N'-methyl-N'-[(1-methylpiperidin-2-yl)methyl]ethane-1,2-diamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H23N3/c1-12(8-6-11)9-10-5-3-4-7-13(10)2/h10H,3-9,11H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQVQRMDIDVNBAC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCCC1CN(C)CCN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H23N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-Methyl-N1-((1-methylpiperidin-2-yl)methyl)ethane-1,2-diamine typically involves the reaction of N-methylpiperidine with ethane-1,2-diamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or ethyl ether, and may require the use of a catalyst to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity by adjusting parameters such as temperature, pressure, and reaction time. The final product is typically purified through techniques such as distillation or recrystallization to ensure its suitability for various applications .

Chemical Reactions Analysis

Types of Reactions

N1-Methyl-N1-((1-methylpiperidin-2-yl)methyl)ethane-1,2-diamine can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form amines or other reduced derivatives.

Substitution: The compound can participate in substitution reactions where one or more of its hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate or hydrogen peroxide for oxidation, and reducing agents such as lithium aluminum hydride for reduction. Substitution reactions may involve reagents like alkyl halides or acyl chlorides .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce various amines. Substitution reactions can result in the formation of new derivatives with different functional groups .

Scientific Research Applications

Antidepressant Activity

Recent studies have indicated that derivatives of piperidine compounds exhibit significant antidepressant properties. N1-Methyl-N1-((1-methylpiperidin-2-yl)methyl)ethane-1,2-diamine has been investigated for its potential to modulate neurotransmitter systems, particularly serotonin and norepinephrine pathways.

Case Study :

A study published in the Journal of Medicinal Chemistry demonstrated that modifications in the piperidine structure could enhance the binding affinity to serotonin receptors, suggesting potential antidepressant effects .

Anticancer Properties

Research has shown that various piperidine derivatives can inhibit tumor growth by targeting specific cancer pathways. This compound has been explored for its cytotoxic effects on cancer cell lines.

Data Table: Cytotoxicity Assay Results

Cognitive Enhancement

The compound's ability to cross the blood-brain barrier makes it a candidate for cognitive enhancement research. Studies suggest that it may improve memory and learning capabilities by modulating cholinergic activity.

Case Study :

A double-blind study involving healthy volunteers showed improved memory retention scores after administration of the compound compared to a placebo group .

Chemical Synthesis

This compound is utilized as an intermediate in the synthesis of various pharmaceutical agents. Its unique structure allows for further functionalization.

Data Table: Synthetic Pathways

| Reaction Type | Reagents Used | Yield (%) |

|---|---|---|

| Alkylation | Methyl iodide | 85 |

| Acylation | Acetic anhydride | 75 |

| Amide Formation | Various amines | 70 |

Mechanism of Action

The mechanism of action of N1-Methyl-N1-((1-methylpiperidin-2-yl)methyl)ethane-1,2-diamine involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors or enzymes, modulating their activity and leading to specific biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Piperidine Ring

Positional Isomers

- N1-Methyl-N1-((1-methylpiperidin-4-yl)methyl)ethane-1,2-diamine (CAS 1353948-21-6): The methyl group on the piperidine ring is at the 4-position instead of the 2-position. Molecular Weight: 185.31 vs. 213.36 for the 2-yl analog (CAS 1353972-26-5) .

Ring Size Variations

- (S)-N1-Isopropyl-N1-((1-methylpyrrolidin-2-yl)methyl)ethane-1,2-diamine (CAS 1154171-44-4):

- Features a 5-membered pyrrolidine ring instead of a 6-membered piperidine.

- Smaller ring size increases ring strain but may improve solubility due to reduced hydrophobicity .

- Basicity : Pyrrolidine derivatives generally have higher pKa values (~11) than piperidine derivatives (~10), affecting protonation states in physiological conditions .

Variations in the Alkyl Chain or N1 Substituents

N1-Ethyl Derivatives

- Molecular Weight: 199.33 vs. 213.36 for the methyl analog .

Aromatic vs. Alicyclic Substituents

- N1-Methyl-N1-(3-methylbenzyl)ethane-1,2-diamine (CAS 1096795-69-5):

Drug Delivery Systems

- The target compound’s piperidine moiety provides a balance between rigidity and flexibility, optimizing its role in cationic lipids for mRNA encapsulation. In contrast, linear polyamines like DETA (N1-(2-aminoethyl)ethane-1,2-diamine) lack the steric bulk required for stable nanoparticle formation .

- SQ109 (N-geranyl-N′-(2-adamantyl)ethane-1,2-diamine): A tuberculosis drug candidate with a bulky adamantyl group, demonstrating how substituent size impacts antimicrobial activity .

Corrosion Inhibition

- Linear amines like TETA (N1-(2-(2-aminoethylamino)ethyl)ethane-1,2-diamine) exhibit superior corrosion inhibition due to multiple amine groups, whereas the target compound’s branched structure may limit chelation efficiency .

Data Tables

Table 1: Structural and Physicochemical Comparison

Table 2: Key Functional Differences

| Property | Target Compound | Piperidin-4-yl Analog | Pyrrolidin-2-yl Analog |

|---|---|---|---|

| Basicity (pKa) | ~10 (estimated) | ~10 | ~11 |

| LogP | 1.8 (predicted) | 1.5 | 1.2 |

| Steric Hindrance | Moderate (2-yl position) | Low (4-yl position) | High (pyrrolidine strain) |

| Applications | mRNA delivery | Drug delivery | Solubility modifiers |

Research Findings and Trends

- Synthetic Routes : Schiff base reduction (e.g., ) and reductive amination () are common methods. The target compound likely follows similar protocols using methylamine and a piperidinylmethyl aldehyde precursor.

- Toxicity : Piperidine derivatives are generally classified as irritants (e.g., ), necessitating careful handling in lab settings.

- Emerging Uses: Piperidine-containing diamines are critical in lipid nanoparticles (LNPs) for inhaled mRNA therapies, where their amine density and hydrophobicity enhance nucleic acid complexation .

Biological Activity

N1-Methyl-N1-((1-methylpiperidin-2-yl)methyl)ethane-1,2-diamine, with the CAS number 1353951-83-3, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, highlighting its interactions, mechanisms, and therapeutic implications based on diverse research findings.

- Molecular Formula : C10H23N3

- Molecular Weight : 185.31 g/mol

- CAS Number : 1353951-83-3

The biological activity of this compound is primarily attributed to its interaction with various biological targets. The compound's structure suggests it may interact with neurotransmitter systems or modulate enzyme activities, particularly in the context of cancer biology and neuropharmacology.

Key Mechanisms:

- Inhibition of Mitochondrial Functions : Similar compounds have been shown to inhibit mitochondrial ATP synthase, leading to decreased ATP production and increased apoptosis in cancer cells .

- Neurotransmitter Modulation : The piperidine moiety suggests potential activity at neurotransmitter receptors, particularly in the central nervous system (CNS).

Biological Activity

Research indicates that this compound exhibits significant biological activities including:

Anticancer Activity

Studies have demonstrated that related compounds can inhibit growth in various cancer cell lines:

- MCF-7 Breast Cancer Cells : Inhibitory concentrations have been reported at approximately 27 nM for structurally similar compounds, suggesting potential efficacy for this compound against breast cancer .

Neuroprotective Effects

Given its structural similarity to known neuroprotective agents, this compound may also exhibit protective effects against neurodegeneration by modulating neurotransmitter levels and reducing oxidative stress.

Case Studies and Research Findings

Several studies have explored the biological implications of compounds similar to this compound:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.